REACTION_SMILES
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[CH2:40]1[O:41][CH2:42][CH2:43][CH2:44]1.[CH3:33][CH2:34][N:35]([CH2:36][CH3:37])[CH2:38][CH3:39].[CH:18]1([N:19]=[C:20]=[N:21][CH:22]2[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]2)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]1.[Cl:1][c:2]1[cH:3][c:4]([NH:9][C:10](=[S:11])[NH:12][C:13]([CH3:14])([CH3:15])[CH2:16][CH3:17])[cH:5][c:6]([Cl:8])[cH:7]1>>[Cl:1][c:2]1[cH:3][c:4]([N:9]=[C:10]=[N:12][C:13]([CH3:14])([CH3:15])[CH2:16][CH3:17])[cH:5][c:6]([Cl:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C(=NC1CCCCC1)=NC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)(C)NC(=S)Nc1cc(Cl)cc(Cl)c1
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Name
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Type
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product
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Smiles
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CCC(C)(C)N=C=Nc1cc(Cl)cc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |